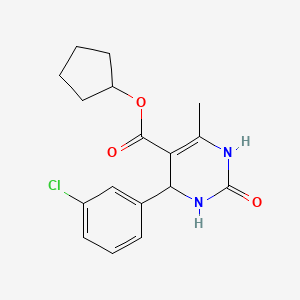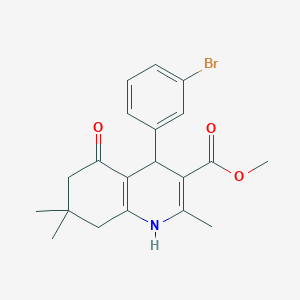
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide), also known as DMBP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DMBP is a biphenyl derivative that has been synthesized for use as a potential inhibitor of protein-protein interactions.
Mécanisme D'action
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) inhibits protein-protein interactions by binding to the interface of the interacting proteins, thereby disrupting the formation of the protein complex. This mechanism has been demonstrated in vitro using various protein-protein interaction assays. N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to inhibit the interaction between p53 and MDM2, which is a critical interaction in the regulation of the tumor suppressor protein p53.
Biochemical and Physiological Effects:
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to have minimal toxicity in vitro and in vivo. In a study using human cancer cell lines, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) inhibited cell proliferation and induced apoptosis. In a mouse model of breast cancer, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) inhibited tumor growth and metastasis. These results suggest that N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has potential as a therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) is its specificity for protein-protein interactions. N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to inhibit specific protein-protein interactions without affecting other cellular processes. This specificity is crucial for the development of therapeutics that target specific diseases. However, one limitation of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
Future research on N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) could focus on the development of more efficient synthesis methods to improve its yield and purity. In addition, further studies could investigate the potential of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. Moreover, the development of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the use of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) in combination with other therapeutic agents could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) involves the reaction of 3,3'-dimethoxy-4,4'-biphenyldiamine with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) as a white solid with a melting point of 150-152°C.
Applications De Recherche Scientifique
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to be a potential inhibitor of protein-protein interactions. Protein-protein interactions are involved in a wide range of biological processes, including signal transduction, gene regulation, and immune response. Dysregulation of protein-protein interactions can lead to various diseases, such as cancer, Alzheimer's disease, and autoimmune disorders. Therefore, inhibition of protein-protein interactions is a promising strategy for the development of novel therapeutics.
Propriétés
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-21(39-25-11-7-5-8-12-25)31(35)33-27-17-15-23(19-29(27)37-3)24-16-18-28(30(20-24)38-4)34-32(36)22(2)40-26-13-9-6-10-14-26/h5-22H,1-4H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIAPFSVOYSTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3)OC)OC)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-4-[3-methoxy-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5143220.png)

![3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5143233.png)
![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)
![1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5143243.png)
![4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B5143247.png)

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B5143273.png)
![1-(3-chloro-4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143285.png)
![2-chloro-N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5143292.png)
![2-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5143306.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5143310.png)
![N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)
![4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)